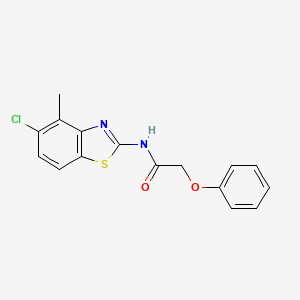

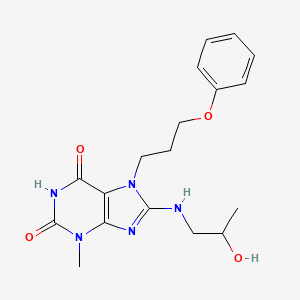

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, commonly known as Phenoxybenzamine, is a chemical compound that has been studied extensively for its scientific and medical applications. It was first synthesized in the 1940s and has since been used in various fields of research, including pharmacology, biochemistry, and physiology.

科学的研究の応用

Synthesis and Biological Evaluation

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, Alborz et al. (2018) conducted a study on the synthesis of novel benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenol. These compounds were evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, showcasing moderate activities. Furthermore, their potential as medicines was indicated by antimalarial data, which revealed enhanced potency with the addition of methoxyphenyl or ethoxyphenyl groups on the β-lactam ring. The study also assessed hemolytic activity and mammalian cell toxicity, demonstrating their potential medicinal applications Alborz et al., 2018.

Environmental Applications

Research has also explored the environmental applications of phenoxyacetamide derivatives. Ghoshdastidar and Tong (2013) investigated the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor (MBR) technology. Their study focused on the efficient breakdown of toxic herbicides like 2,4-D, mecoprop, and dicamba, which are known for their high water solubility and persistence in the environment. The MBR technology demonstrated an environmentally friendly and efficient method for treating these contaminants, reducing their concentrations significantly in simulated wastewater Ghoshdastidar & Tong, 2013.

Anticancer Activity

Additionally, compounds related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have been synthesized and evaluated for their anticancer activities. Tay et al. (2012) prepared derivatives of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide and investigated their anticancer activities. Notably, some of these compounds exhibited significant anticancer activity, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment Tay et al., 2012.

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic and quantum mechanical properties, ligand-protein interactions, and photovoltaic efficiency modeling. This research shed light on the potential use of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their light harvesting efficiency and the free energy of electron injection suitable for photovoltaic cells Mary et al., 2020.

特性

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-10-12(17)7-8-13-15(10)19-16(22-13)18-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRATYWMRMZBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)

![3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2608853.png)

![1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2608856.png)

![6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2608860.png)

![1-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2608862.png)

![N1-cycloheptyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2608866.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2608868.png)

![(2Z)-7-hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2608871.png)